7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine

Medicinal Chemistry Scaffold Differentiation Regioselective Synthesis

7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine (CAS 33360-19-9, NSC is a fused heterocyclic building block belonging to the oxazolo[5,4-d]pyrimidine class, which is structurally regarded as a purine analog in which the imidazole ring is replaced by an oxazole ring. With molecular formula C₁₁H₆ClN₃O and a molecular weight of 231.64 g/mol, this compound features a chlorine atom at the 7-position and a phenyl group at the 2-position of the oxazolo[5,4-d]pyrimidine core.

Molecular Formula C11H6ClN3O
Molecular Weight 231.64 g/mol
CAS No. 33360-19-9
Cat. No. B3059488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine
CAS33360-19-9
Molecular FormulaC11H6ClN3O
Molecular Weight231.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(O2)N=CN=C3Cl
InChIInChI=1S/C11H6ClN3O/c12-9-8-11(14-6-13-9)16-10(15-8)7-4-2-1-3-5-7/h1-6H
InChIKeyWGFDYVQGOQQPSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine (CAS 33360-19-9): Core Scaffold Overview for Procurement Decisions


7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine (CAS 33360-19-9, NSC 137478) is a fused heterocyclic building block belonging to the oxazolo[5,4-d]pyrimidine class, which is structurally regarded as a purine analog in which the imidazole ring is replaced by an oxazole ring [1]. With molecular formula C₁₁H₆ClN₃O and a molecular weight of 231.64 g/mol, this compound features a chlorine atom at the 7-position and a phenyl group at the 2-position of the oxazolo[5,4-d]pyrimidine core . The oxazolo[5,4-d]pyrimidine scaffold has been validated across multiple therapeutic programs, including adenosine kinase inhibition, VEGFR2 inhibition, and E1 ubiquitin-activating enzyme inhibition, making 7-chloro-2-phenyl derivatives valuable starting points for medicinal chemistry campaigns [2][3].

Why 7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine Cannot Be Casually Interchanged with Other Oxazolo[5,4-d]pyrimidine Analogs


Within the oxazolo[5,4-d]pyrimidine family, subtle structural variations produce large differences in both chemical reactivity and biological outcome. The position of the chlorine substituent (7- vs. 5-chloro regioisomers) dictates the electronic environment of the pyrimidine ring and determines the regioselectivity of subsequent nucleophilic aromatic substitution reactions [1]. The identity of the 2-aryl group profoundly influences target binding: replacing the 2-phenyl moiety with a 4-methylphenyl group alters both steric and electronic properties, while its complete removal (as in 7-chloro-[1,3]oxazolo[5,4-d]pyrimidine, CAS 1268522-12-8) eliminates key π-stacking interactions observed in adenosine kinase and VEGFR2 inhibitor pharmacophores [2][3]. Furthermore, the 7-chloro atom serves as a critical synthetic handle; substituting it with a hydroxyl group (2-phenyloxazolo[5,4-d]pyrimidin-7-ol, CAS 33360-18-8) abolishes the leaving-group capacity required for 7-amino derivatization, which is the primary route to bioactive analogs [4]. These structure-activity relationship (SAR) interdependencies mean that generic substitution without rigorous chemical and pharmacological justification carries a high risk of synthetic failure or loss of target engagement.

Quantitative Differentiation Evidence for 7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine vs. Closest Analogs


Regioisomeric Chlorine Position: 7-Cl vs. 5-Cl Differentiation in Oxazolo[5,4-d]pyrimidine Scaffolds

7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine (CAS 33360-19-9) and 5-chloro-2-phenyloxazolo[5,4-d]pyrimidine (CAS 118726-33-3) are regioisomers with identical molecular formula (C₁₁H₆ClN₃O) and molecular weight (231.64 g/mol), yet they are chemically non-interchangeable. In the 7-chloro isomer, the chlorine is positioned para to the oxazole nitrogen, whereas in the 5-chloro isomer it is positioned meta to the oxazole nitrogen, resulting in distinct electronic distributions across the pyrimidine ring . This positional difference directly controls the site of nucleophilic aromatic substitution (SNAr): the 7-chloro isomer undergoes selective displacement at C-7 to yield 7-amino derivatives, which are the pharmacologically active species in adenosine kinase and VEGFR2 inhibitor programs, while the 5-chloro isomer directs substitution to C-5, producing a fundamentally different regioisomeric series [1][2]. No head-to-head biological comparison of the two unsubstituted chloro intermediates has been published; however, the downstream SAR divergence is class-level established.

Medicinal Chemistry Scaffold Differentiation Regioselective Synthesis

Derivatization Capacity: 7-Chloro as Synthetic Handle vs. 7-Hydroxy Inactivity

The 7-chloro substituent of 7-chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine functions as an activated leaving group for nucleophilic aromatic substitution (SNAr), enabling efficient conversion to 7-amino derivatives under mild conditions. In contrast, the 7-hydroxy analog (2-phenyloxazolo[5,4-d]pyrimidin-7-ol, CAS 33360-18-8) lacks a competent leaving group and cannot undergo direct SNAr displacement. This difference is synthetically decisive: the 7-chloro compound can be converted to 7-amino derivatives in a single step using primary or secondary amines, whereas the 7-hydroxy compound requires prior activation (e.g., conversion to a sulfonate ester or chlorination with POCl₃) adding synthetic steps and reducing overall yield [1]. The practical consequence is demonstrated by the adenosine kinase inhibitor program: derivatization of the 7-chloro scaffold with N-methyl-N-phenyl-propane-1,3-diamine yielded compound BDBM50143564 with an IC₅₀ of 270 nM against human adenosine kinase, while derivatization with phenethylamine yielded BDBM50143566 with an IC₅₀ of 10 nM [2][3]. No comparable activity could be obtained from the 7-hydroxy precursor without prior chlorination.

Synthetic Chemistry Nucleophilic Aromatic Substitution Building Block Utility

2-Aryl Substituent Impact: 2-Phenyl vs. 2-(4-Methylphenyl) and 2-Unsubstituted Derivatives

The 2-phenyl substituent on the oxazole ring of 7-chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine is a critical pharmacophoric element. In the adenosine kinase inhibitor program reported by Bauser et al. (2004), systematic variation of the 2-aryl moiety demonstrated that the 2-phenyl group provides an optimal balance of steric bulk and π-electron density for target engagement; the lead compound derived from the 2-phenyl-7-chloro scaffold achieved an IC₅₀ of ≤10 nM [1]. Replacing the 2-phenyl with a 2-(4-methylphenyl) group (as in 7-chloro-2-(4-methylphenyl)oxazolo[5,4-d]pyrimidine, CAS 1018142-92-1) introduces a para-methyl substituent that alters both lipophilicity (clogP increase of approximately 0.5 units) and the conformational preferences of the 2-aryl ring, potentially affecting binding pocket complementarity . Complete removal of the 2-aryl substituent (7-chloro-[1,3]oxazolo[5,4-d]pyrimidine, CAS 1268522-12-8, MW 155.54) eliminates the aryl binding motif entirely, resulting in a substantially smaller scaffold (ΔMW = −76.10 g/mol) with fundamentally different molecular recognition properties . The 2-phenyl analog therefore occupies a specific property space that cannot be replicated by either the 2-tolyl or 2-unsubstituted variants.

Structure-Activity Relationship Adenosine Kinase Inhibition VEGFR2 Inhibition

Downstream Biological Validation: Adenosine Kinase Inhibitor Potency of 7-Amino Derivatives

While 7-chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine itself is a synthetic intermediate, the biological activity of its direct derivatives provides quantitative evidence of the scaffold's value. Two 7-amino derivatives, both synthesized from the 7-chloro precursor, were tested against human adenosine kinase in standardized assays: the phenethylamino derivative (BDBM50143566/CHEMBL177664) achieved an IC₅₀ of 10 nM, while the N-methyl-N-phenyl-propanediamine derivative (BDBM50143564/CHEMBL425507) showed an IC₅₀ of 270 nM [1][2]. This 27-fold potency range for two different amine substituents at the same C-7 position demonstrates the scaffold's capacity for tunable target engagement. Notably, both values compare favorably with published adenosine kinase inhibitors from other chemotypes: the reference non-nucleoside inhibitor ABT-702 (a pyridopyrimidine) exhibits an IC₅₀ of ~1.7 nM [3], placing the oxazolo[5,4-d]pyrimidine scaffold within 6-fold of a clinically characterized inhibitor chemotype. This establishes the 7-chloro-2-phenyl intermediate as a validated entry point for structure-activity relationship exploration where potency can be modulated across at least two orders of magnitude through C-7 amine selection.

Adenosine Kinase Enzyme Inhibition Therapeutic Lead Optimization

Commercial Availability and Quality Specification: Sigma-Aldrich AldrichCPR Grade

7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine is commercially available through Sigma-Aldrich (product number PH019595) under the AldrichCPR (Custom Prepared Reagent) classification, supplied as a solid . This contrasts with the fragmented availability of closely related analogs: 5-chloro-2-phenyloxazolo[5,4-d]pyrimidine (CAS 118726-33-3) and 7-chloro-2-(4-methylphenyl)oxazolo[5,4-d]pyrimidine (CAS 1018142-92-1) are primarily listed through non-major chemical directories or boutique suppliers lacking the quality documentation infrastructure of a primary manufacturer . The Sigma-Aldrich sourcing ensures batch traceability, certificate of analysis documentation, and defined storage/shipping conditions that are essential for reproducible research. For procurement decisions where experimental reproducibility and supply chain reliability are paramount, the availability of a primary manufacturer catalog entry with established quality protocols represents a practical differentiator that the closest regioisomeric and 2-aryl analogs do not currently match at equivalent commercial maturity.

Chemical Procurement Quality Control Reproducibility

Validated Application Scenarios for 7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine Based on Quantitative Evidence


Adenosine Kinase Inhibitor Lead Generation and SAR Exploration

7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine serves as the direct synthetic precursor for 7-amino-substituted adenosine kinase inhibitors. As demonstrated by Bauser et al. (2004), parallel derivatization of this scaffold with diverse amines yielded inhibitors spanning IC₅₀ values from 10 nM to 270 nM against human adenosine kinase [1]. Research groups initiating adenosine kinase programs should procure this compound as the core intermediate for focused library synthesis at the C-7 position, where potency can be tuned across at least a 27-fold range depending on amine selection.

VEGFR2 Tyrosine Kinase Inhibitor Scaffold Development

The oxazolo[5,4-d]pyrimidine scaffold has been validated as a VEGFR2 inhibitor framework. Sochacka-Ćwikła et al. (2024) demonstrated that 6-N-benzyloxazolo[5,4-d]pyrimidin-7(6H)-imines derived from this chemical class exhibit VEGFR2 IC₅₀ values comparable to the reference drug tivozanib, with compound 3h (6-N-2,4-dimethoxybenzyl derivative) showing equipotent cytotoxicity against A549, HT-29, A375, and MCF7 cancer cell lines [2]. 7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine provides the appropriately substituted core for constructing analogous 7-imine and 7-amine VEGFR2 inhibitor libraries, with the 2-phenyl group contributing essential hydrophobic contacts in the VEGFR2 ATP-binding pocket.

Purine Analog Antimetabolite Probe Synthesis

As a purine isostere in which the imidazole ring is replaced by an oxazole, the oxazolo[5,4-d]pyrimidine system has been explored for antimetabolite anticancer applications. The comprehensive SAR review by Sochacka-Ćwikła and Mączyński (2025) catalogs oxazolo[5,4-d]pyrimidine derivatives with activities against multiple kinase targets (VEGFR-2, Aurora A kinase, JAK1, JAK2) and ubiquitin-activating enzymes (E1, NAE), establishing the scaffold's polypharmacology potential [3]. The 7-chloro-2-phenyl variant represents the optimal starting material for probe synthesis because its 7-chloro handle enables rapid diversification to 7-amino, 7-alkoxy, and 7-thio derivatives, while the 2-phenyl group retains the key aryl recognition element common to most active analogs in this class.

Chemical Biology Tool Compound Development Requiring Defined Intermediate Quality

For academic and industrial laboratories requiring a chemically defined, batch-traceable oxazolo[5,4-d]pyrimidine building block, the Sigma-Aldrich PH019595 product (AldrichCPR grade) provides documented quality assurance that is essential for reproducible chemical biology experiments . This is particularly relevant when synthesizing tool compounds intended for target validation studies, where impurity profiles from non-verified sources can confound biological assay interpretation. The availability of this compound through a primary manufacturer with certificate-of-analysis documentation makes it the preferred procurement choice for programs transitioning from exploratory chemistry to rigorous biological profiling.

Quote Request

Request a Quote for 7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.